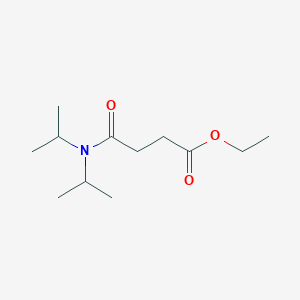
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone, and a tertiary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with dipropan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The tertiary amine group can interact with enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups may also participate in binding interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the tertiary amine group.
Dipropan-2-ylamine: A tertiary amine that can be used as a precursor in the synthesis of Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate.
4-Oxobutanoic acid: A compound with a similar ketone group but lacking the ester and amine functionalities.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
Ethyl 4-(dipropan-2-ylamino)-4-oxobutanoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant case studies.
This compound, with the chemical formula C12H23NO3, is characterized by its unique structure that includes an ester functional group and an amine moiety. This structure is crucial for its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound was evaluated against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating a 100% decrease in tumor cell viability . The study highlighted the compound's ability to induce apoptosis and enhance antioxidant activities in affected tissues, suggesting a promising avenue for cancer treatment .
Cardiovascular Effects
Another area of interest is the cardiovascular impact of this compound. Some research suggests that similar compounds may influence perfusion pressure through mechanisms involving calcium channel inhibition. This interaction could potentially translate into therapeutic benefits for conditions such as hypertension or heart failure .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy. Studies utilizing computational models have assessed various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable characteristics concerning bioavailability and metabolic stability .
Toxicity Studies
Toxicological assessments reveal that while some derivatives exhibit beneficial biological activities, they must be carefully evaluated for safety. Short-term repeated dose toxicity tests have been conducted to establish safe dosage levels and potential adverse effects on vital organs such as the liver and kidneys .
Case Studies and Research Findings
Properties
CAS No. |
6946-52-7 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 4-[di(propan-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-6-16-12(15)8-7-11(14)13(9(2)3)10(4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
JLXHGVNTDJZASX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















